molecular formula C16H13FN4OS2 B10993104 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10993104
M. Wt: 360.4 g/mol
InChI Key: KNNCBVTUIMUNOW-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a fascinating compound with a complex structure. Let’s break it down:

    Core Structure: The compound contains a ring system, which is a five-membered heterocyclic ring composed of three carbon atoms, two nitrogen atoms, and one sulfur atom.

Preparation Methods

The synthetic routes for this compound involve several steps. Here are some key methods:

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can convert specific functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions occur at specific sites.

Major products formed from these reactions depend on the specific reaction conditions and substituents.

Scientific Research Applications

    Medicine: Research suggests potential antitumor, antibacterial, and anti-inflammatory activities for this compound.

    Chemistry: It serves as a synthon in drug development.

    Industry: Its derivatives find applications in various fields, including antiviral agents and antiulcer drugs.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its unique structure sets it apart. Similar compounds include imidazole derivatives and other 1,3,4-thiadiazoles.

Properties

Molecular Formula

C16H13FN4OS2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H13FN4OS2/c17-12-4-2-1-3-11(12)15-18-10(8-23-15)7-13(22)19-16-21-20-14(24-16)9-5-6-9/h1-4,8-9H,5-7H2,(H,19,21,22)

InChI Key

KNNCBVTUIMUNOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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